2-(benzylsulfanyl)-9H-purin-6-ol

Catalog No.
S9075470
CAS No.
M.F
C12H10N4OS
M. Wt
258.30 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzylsulfanyl)-9H-purin-6-ol

Product Name

2-(benzylsulfanyl)-9H-purin-6-ol

IUPAC Name

2-benzylsulfanyl-1,7-dihydropurin-6-one

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

InChI

InChI=1S/C12H10N4OS/c17-11-9-10(14-7-13-9)15-12(16-11)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17)

InChI Key

KWVTWUILORQZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3

2-(Benzylsulfanyl)-9H-purin-6-ol is a purine derivative characterized by the presence of a benzylsulfanyl group at the 2-position and a hydroxyl group at the 6-position of the purine ring. This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. The purine structure is notable for its role as a fundamental building block in nucleic acids and various biological processes.

The reactivity of 2-(benzylsulfanyl)-9H-purin-6-ol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, particularly with electrophiles, enhancing its utility in synthetic pathways.
  • Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding carbonyl compounds, which may further participate in condensation reactions.
  • Acid-Base Reactions: The compound can act as both an acid and a base, facilitating various acid-base reactions that are essential in organic synthesis.

Research indicates that 2-(benzylsulfanyl)-9H-purin-6-ol exhibits significant biological activities, including:

  • Antitumor Activity: Similar purine derivatives have shown promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antiviral Properties: Some studies indicate that purine derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Kinase Inhibition: Compounds with similar structures have been explored as selective kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .

The synthesis of 2-(benzylsulfanyl)-9H-purin-6-ol typically involves several steps:

  • Formation of 6-Mercapto-9H-purine: Starting from 6-chloro-9H-purine, react with thiourea to introduce the mercapto group.
  • Benzylation Reaction: The mercapto compound is then reacted with benzyl chloride in the presence of a base (such as potassium hydroxide) to introduce the benzylsulfanyl group at the 2-position.
  • Hydroxylation: The final step involves converting an appropriate precursor into the hydroxylated form at the 6-position through controlled oxidation or substitution reactions.

This multi-step synthesis highlights the versatility and complexity involved in producing this compound.

The applications of 2-(benzylsulfanyl)-9H-purin-6-ol span various fields:

  • Pharmaceutical Development: Its potential as an antitumor and antiviral agent makes it a candidate for drug development.
  • Biochemical Research: It can serve as a tool compound for studying purine metabolism and related biochemical pathways.
  • Agricultural Chemistry: Similar compounds have been investigated for their herbicidal properties, suggesting potential applications in crop protection.

Interaction studies involving 2-(benzylsulfanyl)-9H-purin-6-ol focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that purine derivatives can inhibit specific enzymes, particularly kinases involved in cancer progression .
  • Receptor Binding: Investigations into receptor interactions reveal that structural modifications can significantly affect binding affinities and biological activity.

These studies are crucial for understanding how structural variations influence pharmacological effects.

Several compounds share structural similarities with 2-(benzylsulfanyl)-9H-purin-6-ol, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
6-Mercapto-9H-purineContains a thiol groupAntiviral, anticancer
6-(Benzylthio)-9H-purineBenzylthio substitutionKinase inhibition
2-Amino-6-benzylthio-9H-purineAmino group at the 2-positionAntitumor activity
8-Amino-7-benzylthio-purineAmino group at the 8-positionImproved antitumor activity

Uniqueness of 2-(Benzylsulfanyl)-9H-purin-6-ol

The unique combination of the benzylsulfanyl group and hydroxyl functionality distinguishes 2-(benzylsulfanyl)-9H-purin-6-ol from other purine derivatives. This specific arrangement may enhance its solubility and bioavailability, potentially leading to improved therapeutic profiles compared to structurally similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.05753213 g/mol

Monoisotopic Mass

258.05753213 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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